(2S,3'aS,5'aS,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]
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Overview
Description
(2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] is a complex organic compound featuring a spirocyclic structure. This compound is notable for its aziridine ring, which is a three-membered nitrogen-containing ring. Aziridines are known for their significant ring strain, making them highly reactive and valuable intermediates in organic synthesis .
Preparation Methods
The synthesis of (2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] typically involves the coupling of amines and alkenes via an electrogenerated dication . This method allows for the transformation of unactivated alkenes into aziridines under basic conditions. The process involves the formation of a metastable dicationic intermediate, which undergoes aziridination with primary amines . This synthetic route is advantageous as it expands the scope of accessible N-alkyl aziridine products.
Chemical Reactions Analysis
(2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] undergoes various chemical reactions, primarily due to the reactivity of the aziridine ring. The compound can participate in nucleophilic ring-opening reactions, which are facilitated by the presence of electron-withdrawing groups . Common reagents used in these reactions include protic or Lewis acids, which activate the aziridine ring, leading to the formation of aziridinium ions that react with nucleophiles . Major products formed from these reactions include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
Scientific Research Applications
(2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] has numerous applications in scientific research. In chemistry, it serves as a versatile building block for the synthesis of various nitrogen-containing biologically active molecules . In biology and medicine, aziridine derivatives are explored for their potential antibacterial, antifungal, and anticancer properties . The compound’s unique structure and reactivity make it valuable for developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of (2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] involves the activation of the aziridine ring by electron-withdrawing groups or acids, leading to the formation of aziridinium ions . These ions are highly reactive and can interact with various nucleophiles, resulting in ring-opening reactions that produce a range of biologically active compounds . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar compounds to (2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] include other aziridine derivatives such as aziridine-2-carboxylates, aziridine-2-lactones, and aziridine-2-phosphonates These compounds share the aziridine ring structure but differ in their substituents and reactivity
Properties
Molecular Formula |
C20H26N2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(1S,3aS,5aS,9bR)-3-benzylspiro[3a,4,5,5a,6,7,8,9b-octahydro-2H-benzo[e]indole-1,2'-aziridine] |
InChI |
InChI=1S/C20H26N2/c1-2-6-15(7-3-1)12-22-14-20(13-21-20)19-17-9-5-4-8-16(17)10-11-18(19)22/h1-3,6-7,9,16,18-19,21H,4-5,8,10-14H2/t16-,18-,19+,20-/m0/s1 |
InChI Key |
BTKOGNXSWBDNDI-FFGOWVMKSA-N |
Isomeric SMILES |
C1CC=C2[C@@H](C1)CC[C@H]3[C@@H]2[C@]4(CN4)CN3CC5=CC=CC=C5 |
Canonical SMILES |
C1CC=C2C(C1)CCC3C2C4(CN4)CN3CC5=CC=CC=C5 |
Origin of Product |
United States |
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